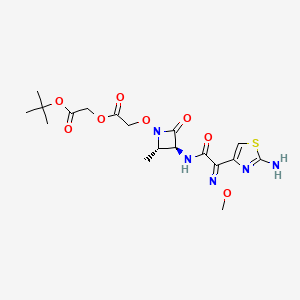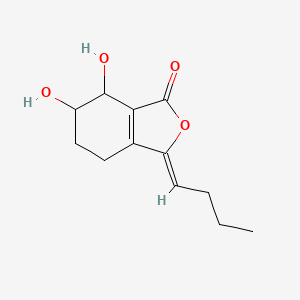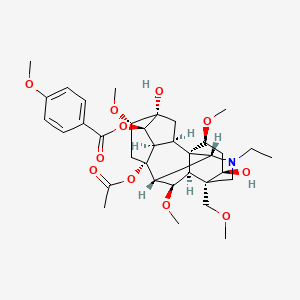
Yunnaconitine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Yunnaconitine can be synthesized through a series of chemical reactions. One notable method involves the partial synthesis of crassicauline A from this compound. The process includes two main steps: dehydration of this compound to form dehydrothis compound, followed by hydrogen reduction to obtain crassicauline A . This method is preferred for its higher yield and lower cost compared to other methods .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from natural sources, such as Aconitum plants. The extraction process includes solvent extraction using organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) . The extracted compound is then purified through various chromatographic techniques to obtain this compound in its pure form .
化学反应分析
Types of Reactions
Yunnaconitine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, leading to the formation of oxidized derivatives.
Reduction: Hydrogen reduction is used to convert dehydrothis compound to crassicauline A.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) are used for dehydration reactions.
Major Products
Dehydrothis compound: Formed through dehydration of this compound.
Crassicauline A: Obtained through hydrogen reduction of dehydrothis compound.
科学研究应用
Yunnaconitine has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other pharmacologically active compounds.
Biology: Studied for its effects on sodium channels and its potential as a neurotoxin.
Medicine: Investigated for its analgesic, anti-inflammatory, and antipyretic properties.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用机制
Yunnaconitine exerts its effects primarily by binding to voltage-gated sodium channels, leading to prolonged opening of these channels and increased sodium ion influx . This mechanism is responsible for its analgesic and toxic effects. The compound’s interaction with sodium channels disrupts normal cellular function, which can lead to neurotoxicity and other adverse effects .
相似化合物的比较
Yunnaconitine is structurally similar to other diterpenoid alkaloids, such as:
Aconitine: Another highly toxic alkaloid with similar effects on sodium channels.
Crassicauline A: A less toxic derivative of this compound with strong analgesic activity.
Hypaconitine: Shares a similar mechanism of action but differs in its toxicity profile.
This compound’s uniqueness lies in its specific structural features, such as the presence of an α-hydroxyl group at C-3, which distinguishes it from other related compounds .
属性
分子式 |
C35H49NO11 |
|---|---|
分子量 |
659.8 g/mol |
IUPAC 名称 |
[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26+,27+,28-,29-,30-,32+,33+,34-,35+/m1/s1 |
InChI 键 |
LLEMSCWAKNQHHA-IWXJPZPUSA-N |
手性 SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H]([C@H]31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
规范 SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)
![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)
![2-Chloro-11-(4-methylpiperazino) dibenz[B,F]oxepin maleate](/img/structure/B10783635.png)
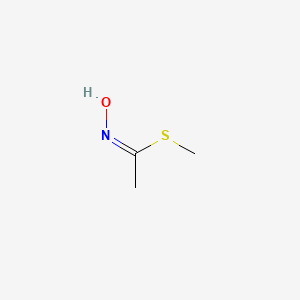
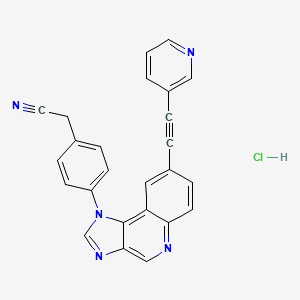
![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783658.png)
![(3E)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783674.png)
![dimethyl 1-[(1S)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783684.png)
![[(1R,3S,4S,6R,8S,9R,10S,11R,14R,15R,17S)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783686.png)
![N-[(2R,3S,4R,6R)-6-[(2R,3R,4R,6S)-6-[(1'S,2S,3R,4'R,6R,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'S,24'R)-2-[(2R)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783691.png)
![dimethyl (4S)-1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783708.png)
![[(1S,3R,4R,6R,8S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783715.png)
